REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:14]=[C:15]=[O:16])(=[O:13])=[O:12])=[O:4].[NH2:17][C:18]1[C:19](=[O:26])[N:20]([CH3:25])[CH:21]=[C:22]([Cl:24])[N:23]=1>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15](=[O:16])[NH:17][C:18]1[C:19](=[O:26])[N:20]([CH3:25])[CH:21]=[C:22]([Cl:24])[N:23]=1)(=[O:12])=[O:13])=[O:4]
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Name
|
|
Quantity
|
2.41 g
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Type
|
reactant
|
Smiles
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COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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NC=1C(N(C=C(N1)Cl)C)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The reaction mixture is evaporated to dryness
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Type
|
CUSTOM
|
Details
|
the residue is crystallized by treatment with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C=CC=C1)S(=O)(=O)NC(NC=1C(N(C=C(N1)Cl)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |